2-Chloro-5-fluoronicotinonitrile
Overview
Description
2-Chloro-5-fluoronicotinonitrile is a chemical compound with the CAS Number: 791644-48-9 . It has a molecular weight of 156.55 and its molecular formula is C6H2ClFN2 . It is a solid substance and is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydroxylamine hydrochloride with 2-chloro-5-fluoronicotinaldehyde in ethanol and water . After stirring at room temperature for 1 hour, water is added and the white solid is filtered off . The solid is then suspended in dichloromethane and reacted with carbonyl diimidazole at reflux for 1 hour . The residue is then purified by silica gel chromatography to yield this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H . The SMILES string representation is Fc1cnc(Cl)c(c1)C#N .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 235.2±35.0 °C at 760 mmHg . The flash point is 96.1±25.9 °C .Scientific Research Applications
Synthesis of Pyridines and Intermediates
2-Chloro-5-fluoronicotinonitrile serves as a precursor in the synthesis of a wide range of pyridine derivatives, which are important for their various applications in medicinal chemistry and as building blocks in organic synthesis. For instance, it is utilized in the Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines , illustrating its versatility in generating compounds with potential pharmaceutical applications. This process involves diazotization followed by thermolysis, demonstrating the compound's reactivity and usefulness in synthetic chemistry (Hand & Baker, 1989).
Drug Synthesis Intermediate
Another application is in the Synthesis of 2-chloro-5-hydroxynicotinonitrile , which is a critical intermediate in the total synthesis of a hydroxylated metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine. This showcases the compound's role in the synthesis of metabolites of pharmaceutical interest, highlighting its importance in drug development and pharmacological research (Ponticello et al., 1980).
Heterocyclic Chemistry
In heterocyclic chemistry, this compound is used as a starting material for the preparation of various nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant pharmaceutical and agrochemical applications, demonstrating the compound's utility in accessing a variety of biologically active molecules (Křupková et al., 2013).
Antitumor Activity
Furthermore, derivatives synthesized from this compound have been investigated for their antitumor activities . Compounds such as 2-chloro-4,6-dimethyl-nicotinonitrile have been tested against well-known established model Ehrlich ascites cells in vitro, highlighting the potential of derivatives for cancer therapy and contributing to the development of new anticancer agents (Waly et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZTZVHVGYOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630642 | |
Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791644-48-9 | |
Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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